Antibacterial Activity of the 5'-(Carbonylamino)-2,3'-bithiophene-4'-carboxylate Scaffold Against S. aureus
The 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate scaffold, to which this compound belongs, yielded hits with MIC values of 1.2 µg/mL (Compound 5) and 1.8 µg/mL (Compound 6) against S. aureus [1]. The study explicitly demonstrated that the unsubstituted carboxylic acid group and bulky hydrophobic substituents are key structural requirements for antibacterial potency [1]. Ester derivatives, including the ethyl ester present in CAS 1118794-07-2, serve as prodrug or synthetic intermediate forms; their activity depends on in situ hydrolysis to the free acid under assay conditions.
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | Scaffold class: MIC = 1.2–1.8 µg/mL (free acid congeners, Compounds 5 & 6) [1] |
| Comparator Or Baseline | Unsubstituted piperidine analog (ethyl 5'-[2-(piperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate) and 4-methylpiperidine regioisomer: No published MIC data |
| Quantified Difference | Cannot be calculated; the target compound (ethyl ester) was not directly assayed in the published HTS follow-up |
| Conditions | Broth microdilution assay in LB and M9 medium; E. coli pDualrep2 double-reporter HTS platform [1] |
Why This Matters
The scaffold's potent anti-S. aureus activity provides a strong rationale for prioritizing this compound class and its derivatives, including the 2-methylpiperidine variant, in antibacterial lead optimization programs.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, et al. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Curr Drug Discov Technol. 2020;17(5):716-724. View Source
